Ethyl [2,3'-bipyridine]-5-carboxylate
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Overview
Description
Ethyl [2,3’-bipyridine]-5-carboxylate is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings. Bipyridine and its derivatives are known for their extensive applications in various fields, including coordination chemistry, catalysis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including ethyl [2,3’-bipyridine]-5-carboxylate, often involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . For example, the Negishi coupling between 2-pyridyl zinc bromide and 2-bromopyridine derivatives can be used to synthesize bipyridine compounds . The reaction conditions typically involve the use of a palladium or nickel catalyst, and the yields can be enhanced by microwave irradiation .
Industrial Production Methods
Industrial production of bipyridine derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and yield of the process. Additionally, alternative pathways involving sulfur and phosphorous compounds have been explored to overcome challenges associated with traditional catalysis methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2,3’-bipyridine]-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which have applications in redox flow batteries.
Reduction: Reduction reactions can convert bipyridinium salts back to bipyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bipyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethyl [2,3’-bipyridine]-5-carboxylate can yield bipyridinium salts, while substitution reactions can introduce various functional groups into the bipyridine scaffold .
Scientific Research Applications
Ethyl [2,3’-bipyridine]-5-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl [2,3’-bipyridine]-5-carboxylate largely depends on its role as a ligand in coordination complexes. The nitrogen atoms in the bipyridine rings can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations . The specific molecular targets and pathways involved depend on the nature of the metal center and the overall structure of the complex.
Comparison with Similar Compounds
Ethyl [2,3’-bipyridine]-5-carboxylate can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: Known for its strong coordination with metal centers and use in catalysis.
4,4’-Bipyridine: Commonly used in the synthesis of viologens, which have electrochemical applications.
3,3’-Bipyridine: Less commonly used but still valuable in coordination chemistry.
The uniqueness of ethyl [2,3’-bipyridine]-5-carboxylate lies in its specific functional groups, which can influence its reactivity and coordination properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C13H12N2O2 |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 6-pyridin-3-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-5-6-12(15-9-11)10-4-3-7-14-8-10/h3-9H,2H2,1H3 |
InChI Key |
KPEGCWDVFPMTOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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